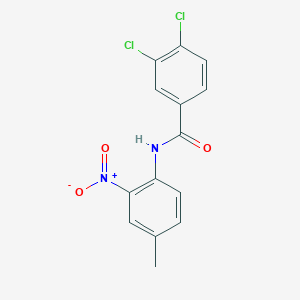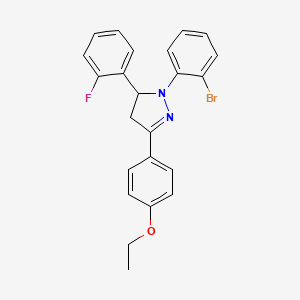
2-(2-tert-butyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-butyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, also known as Compound 1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide 1 is not fully understood. However, it has been found to interact with specific proteins and enzymes, including the protein kinase C (PKC) family and the cyclooxygenase (COX) enzymes. It has also been found to inhibit the activity of certain transcription factors, including NF-κB and AP-1.
Biochemical and Physiological Effects:
2-(2-tert-butyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide 1 has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, it has been found to modulate the immune response and regulate cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-tert-butyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide 1 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, it also has some limitations. It has been found to have low solubility in water, which can make it difficult to work with in some experiments. Additionally, it has been found to have potential toxicity at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-(2-tert-butyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide 1. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its activity. Finally, additional research is needed to explore its potential limitations and to develop new methods for synthesizing and purifying 2-(2-tert-butyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide 1.
Métodos De Síntesis
2-(2-tert-butyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide 1 can be synthesized using different methods, including the reaction of 2-(2-tert-butyl-5-methylphenoxy)acetic acid with 4-nitroaniline in the presence of a coupling agent or the reaction of 2-(2-tert-butyl-5-methylphenoxy)acetyl chloride with 4-nitroaniline in the presence of a base. The resulting compound can be purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(2-tert-butyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide 1 has been extensively studied for its potential applications in scientific research. It has been found to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, it has been used as a tool compound to study the role of specific proteins and enzymes in various biological processes.
Propiedades
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-10-16(19(2,3)4)17(11-13)25-12-18(22)20-14-6-8-15(9-7-14)21(23)24/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKVEEONWZLYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5177098.png)
![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5177111.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline](/img/structure/B5177122.png)


![3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine](/img/structure/B5177135.png)
![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5177158.png)
![methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate](/img/structure/B5177163.png)
![isopropyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5177168.png)
![7,7-dimethyl-10-(5-nitro-2-furyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5177174.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-2-pyrazinecarboxamide trifluoroacetate](/img/structure/B5177187.png)
![1-{3-[1-(1-adamantyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5177200.png)